molecular formula C17H16N2O2S B3628497 4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol

4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol

Cat. No.: B3628497
M. Wt: 312.4 g/mol
InChI Key: GMWDGPRBLWKRHE-UHFFFAOYSA-N
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Description

4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol is a compound that belongs to the class of 2,4-disubstituted thiazoles. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-ethoxyaniline with 2-bromo-1,3-thiazole-4-carbaldehyde under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, followed by elimination to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions include quinones, amines, and substituted thiazoles.

Scientific Research Applications

4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The thiazole ring’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity. Additionally, the phenolic group can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

4-[2-(4-Ethoxyanilino)-1,3-thiazol-4-yl]phenol can be compared with other 2,4-disubstituted thiazoles, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and reactivity patterns.

Properties

IUPAC Name

4-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-2-21-15-9-5-13(6-10-15)18-17-19-16(11-22-17)12-3-7-14(20)8-4-12/h3-11,20H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWDGPRBLWKRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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